5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the chlorophenyl and ethoxyphenyl intermediates, followed by their coupling with the thiolan and oxazole rings under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl and ethoxyphenyl groups can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be employed in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-CHLORO-PHENYL)-1-(1,1-DIOXO-TETRAHYDRO-1LAMBDA6-THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXYLIC ACID
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
Uniqueness
Compared to similar compounds, 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and rings. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C23H23ClN2O5S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-2-30-20-9-3-16(4-10-20)14-26(19-11-12-32(28,29)15-19)23(27)21-13-22(31-25-21)17-5-7-18(24)8-6-17/h3-10,13,19H,2,11-12,14-15H2,1H3 |
InChI Key |
NLRPRJOVAVRSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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